N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide
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Overview
Description
“N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide” is a chemical compound that belongs to the class of benzoxazepine derivatives . It is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .
Synthesis Analysis
The synthesis of such compounds involves a multicomponent reaction, specifically the Ugi reaction, followed by a Mitsunobu cyclization . This process is operationally simple and can be performed in 2-3 steps . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond . This structure is typical of benzoxazepine derivatives .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound are the Ugi reaction and the Mitsunobu reaction . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde . The Mitsunobu reaction is a cyclization process that follows the Ugi reaction .Scientific Research Applications
- THIQ-based compounds have shown promise as antimicrobial agents. Researchers have investigated their efficacy against various infective pathogens, including bacteria, fungi, and viruses .
- These compounds may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis, making them attractive candidates for further investigation .
- THIQ scaffolds serve as versatile starting points for chemodivergent reactions. Researchers can modify reaction conditions to yield structurally diverse heterocyclic compounds .
Antimicrobial Activity
Anticancer Potential
Chemodivergent Synthesis
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic methods. Given the wide range of biological activities associated with benzoxazepine derivatives , there is potential for this compound to be used in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar benzoxazepine derivatives have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzoxazepine derivatives have been reported to exhibit anticonvulsant and antimicrobial activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the reported biological activities of similar compounds, it is likely that the compound affects multiple pathways related to neuronal signaling (in the case of anticonvulsant activity) and microbial growth (in the case of antimicrobial activity) .
Result of Action
Similar benzoxazepine derivatives have been reported to exhibit cytotoxicity in breast cancer cells , suggesting that this compound may also have potential anticancer properties.
properties
IUPAC Name |
N-cyclopentyl-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-14-6-2-3-7-14)12-18-9-10-20-15-8-4-1-5-13(15)11-18/h1,4-5,8,14H,2-3,6-7,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKHLLSFZBKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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